trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol
Description
2beta-(Iodomethyl)-1,3-dioxolane-4alpha-methanol is an organic compound characterized by the presence of an iodomethyl group attached to a dioxolane ring
Properties
CAS No. |
61508-57-4 |
|---|---|
Molecular Formula |
C5H9IO3 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
[(2S,4S)-2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
NEIPZWZQHXCYDV-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](O1)CI)CO |
Canonical SMILES |
C1C(OC(O1)CI)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-(Iodomethyl)-1,3-dioxolane-4alpha-methanol typically involves the reaction of a suitable dioxolane precursor with iodomethane under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2beta-(Iodomethyl)-1,3-dioxolane-4alpha-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of dioxolane-4alpha-methanol derivatives.
Reduction: Formation of 2beta-(Methyl)-1,3-dioxolane-4alpha-methanol.
Substitution: Formation of various substituted dioxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2beta-(Iodomethyl)-1,3-dioxolane-4alpha-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodomethyl group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2beta-(Iodomethyl)-1,3-dioxolane-4alpha-methanol involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis.
Molecular Targets and Pathways: The compound can interact with various molecular targets depending on the nucleophile it reacts with. In biological systems, it may target specific enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 2beta-(Bromomethyl)-1,3-dioxolane-4alpha-methanol
- 2beta-(Chloromethyl)-1,3-dioxolane-4alpha-methanol
- 2beta-(Fluoromethyl)-1,3-dioxolane-4alpha-methanol
Comparison:
- Uniqueness: The presence of the iodomethyl group in 2beta-(Iodomethyl)-1,3-dioxolane-4alpha-methanol makes it more reactive compared to its bromine, chlorine, and fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications.
- Reactivity: The iodomethyl group is a better leaving group than bromomethyl, chloromethyl, and fluoromethyl groups, making the compound more suitable for nucleophilic substitution reactions.
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